2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(22-10-7-14-5-1-2-6-15(14)12-22)16-11-17(20-13-19-16)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIASAFSBARCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and the pyrimidine ring in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Trifluoroacetic acid, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Tetrahydroisoquinoline Derivatives
Biological Activity
2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Core Structure : Tetrahydroisoquinoline
- Substituents : Pyrimidine and pyrrolidine moieties attached via a carbonyl group.
Molecular Formula : C15H18N4O
Molecular Weight : 270.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrimidine Ring : Via condensation reactions involving suitable aldehydes and guanidine derivatives.
- Introduction of the Pyrrolidine Ring : Through nucleophilic substitution reactions with halogenated pyrimidine derivatives.
- Attachment of the Tetrahydroisoquinoline Core : This can be achieved through various coupling reactions, ensuring the proper orientation and functionalization.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Binding : The compound has the potential to modulate signaling pathways by interacting with cell surface receptors.
- DNA Intercalation : It may disrupt replication and transcription processes by intercalating into DNA.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits activity against targets involved in:
- Neurological Disorders : Potential neuroprotective effects have been noted.
- Cancer Pathways : In vitro studies indicate anti-proliferative properties against various cancer cell lines.
Case Studies and Research Findings
Recent research has focused on evaluating the compound's efficacy in different biological contexts:
Q & A
Q. What are the key synthetic methodologies for preparing 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives?
Methodological Answer: The synthesis typically involves coupling tetrahydroisoquinoline scaffolds with functionalized pyrimidine intermediates. Key approaches include:
- Reductive Amination : Sodium triacetoxyborohydride (STAB) in DMF at room temperature facilitates the coupling of pyrrolidine-containing pyrimidines with tetrahydroisoquinoline derivatives .
- Carbonyl Coupling : Reacting tetrahydroisoquinoline with pyrimidine-4-carbonyl chlorides under basic conditions (e.g., Et₃N in THF) yields the target compound. Ethyl esters of related structures have been synthesized using similar methods .
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Reductive Amination | STAB, DMF, rt | 40–60% | |
| Carbonyl Coupling | Pyrimidine carbonyl chloride, Et₃N | 45–50% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm, while tetrahydroisoquinoline protons resonate between δ 3.0–4.5 ppm .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities. ESIMS data for analogous compounds show deviations <0.1% from theoretical values .
- HPLC : Purity assessment using C18 columns (MeCN/H₂O gradients) ensures >95% purity for biological testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : STAB outperforms NaBH₃CN in reductive amination due to milder conditions and reduced side reactions .
- Temperature Control : Maintaining rt during coupling prevents decomposition of acid-sensitive intermediates (e.g., pyrrolidine substituents) .
Q. How should researchers address contradictory biological activity data observed in different in vitro assays?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., kinase inhibition assays with ATP concentrations adjusted to physiological levels) .
- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can identify binding mode variations caused by conformational flexibility in the pyrrolidine-pyrimidine moiety .
Q. What in vitro and in vivo models are recommended for evaluating the pharmacological activity of this compound?
Methodological Answer:
- In Vitro :
- Kinase Inhibition Assays : Screen against CDK2/4 or Aurora kinases due to structural similarity to pyrimidine-based inhibitors .
- Microbial Screening : Assess antimicrobial activity using Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models, as seen in tetrahydroquinoline derivatives .
- In Vivo :
| Model Type | Application | Reference |
|---|---|---|
| Kinase Inhibition | Cancer therapeutics | |
| Microbial Screening | Antimicrobial activity | |
| Xenograft Models | In vivo efficacy validation |
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Methodological Answer:
- Chromatography : Use silica gel columns with gradients of EtOAc/hexane for polar intermediates (e.g., pyrimidine carbonyl derivatives) .
- Acid-Base Extraction : Separate basic pyrrolidine-containing intermediates from neutral byproducts using HCl/NaOH washes .
- Crystallization : Ethanol/water mixtures effectively crystallize tetrahydroisoquinoline derivatives .
Q. How can computational tools predict the compound’s solubility and bioavailability?
Methodological Answer:
- LogP Calculations : Tools like ChemAxon predict logP values (~2.5 for this compound), indicating moderate lipophilicity suitable for CNS penetration .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) model hydration shells around the pyrimidine carbonyl group, informing formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
